molecular formula C8H7NO4 B100194 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 17359-54-5

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B100194
CAS No.: 17359-54-5
M. Wt: 181.15 g/mol
InChI Key: COVOPZQGJGUPEY-UHFFFAOYSA-N
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Description

2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one, also known as diboa CPD, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be converted into diboa beta-D-glucoside and dimboa. Outside of the human body, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be found in cereals and cereal products and fats and oils. This makes 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.
DIBOA is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.

Mechanism of Action

Target of Action

DIBOA, also known as 2,4-Dihydroxy-1,4-benzoxazinone, is a benzoxazinoid produced by certain plants, notably rye (Secale cereale), and has been identified as an allelochemical . Allelochemicals are biochemicals released by plants that can affect the growth and development of other organisms in their vicinity . The primary targets of DIBOA are therefore other plants and certain types of pests, including nematodes .

Mode of Action

It is known that diboa and other benzoxazinoids exhibit allelopathic properties, meaning they can inhibit the growth of other plants and certain pests . This is thought to occur through the disruption of cellular processes in the target organisms, although the specific mechanisms are still under investigation .

Biochemical Pathways

DIBOA is part of the benzoxazinoid biosynthetic pathway, which involves several enzymes . The pathway begins with the conversion of indole-3-glycerol phosphate to DIBOA through a series of reactions catalyzed by the enzymes BX1 to BX5 . DIBOA is then glucosylated by the UDP-glucosyltransferases BX8 and BX9, resulting in DIBOA-Glc . In some species, DIBOA is further modified to yield DIMBOA .

Pharmacokinetics

One study found that DIBOA levels in plasma peaked approximately 3 hours after food intake, and DIBOA was present in urine even 36 hours after consumption . The half-life of DIBOA was estimated to be between 18 and 22 hours .

Result of Action

The primary result of DIBOA’s action is the inhibition of growth in certain plants and pests. This is thought to occur through the disruption of cellular processes in these organisms . In addition, DIBOA and other benzoxazinoids have been found to exhibit antimicrobial and antifeedant properties .

Action Environment

The action of DIBOA can be influenced by various environmental factors. For instance, the production of DIBOA by plants can be affected by biotic and abiotic stress . Furthermore, the effectiveness of DIBOA as a natural pesticide can be influenced by soil conditions . In one study, a genetically engineered Escherichia coli strain was found to be capable of producing DIBOA with high yield, suggesting potential for industrial production .

Biochemical Analysis

Biochemical Properties

DIBOA is involved in a linear biosynthetic pathway that involves nine enzymes, leading to its storage as glucoside conjugates . The enzymes for conversion of DIBOA-glucoside to DIMBOA-glucoside have been identified . DIBOA-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .

Cellular Effects

It has been shown that DIBOA has an antifeedant effect on certain insect species . This suggests that DIBOA may influence cellular function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that DIBOA is involved in the biosynthesis of DIMBOA, a compound with known antimicrobial and antifeedant properties . The conversion of DIBOA to DIMBOA involves enzymatic reactions catalyzed by dioxygenase BX6 and methyltransferase BX7 .

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids like DIBOA are synthesized in seedlings and stored as glucosides . This suggests that the effects of DIBOA may change over time as the plant matures and the compound is metabolized.

Metabolic Pathways

DIBOA is part of a linear biosynthetic pathway that involves nine enzymes . This pathway begins with the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, leading to the storage of DIBOA as glucoside conjugates .

Transport and Distribution

It is known that DIBOA is synthesized in seedlings and stored as glucosides , suggesting that it may be transported and distributed within plant tissues.

Subcellular Localization

It is known that the dioxygenase BX6, which metabolizes DIBOA-glucoside, is localized in the cytoplasm . This suggests that DIBOA and its metabolites may also be localized within the cytoplasm.

Properties

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938409
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17359-54-5
Record name 2,4-Dihydroxy-1,4-benzoxazin-3-one
Source CAS Common Chemistry
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Record name 2,4-Dihydroxy-1,4-benzoxazinone
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Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Record name 2,4-DIHYDROXY-1,4-BENZOXAZINONE
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Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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